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molecular formula C8H11N3O2 B1614906 n,n-Bis(2-cyanoethyl)glycine CAS No. 6295-23-4

n,n-Bis(2-cyanoethyl)glycine

Cat. No. B1614906
M. Wt: 181.19 g/mol
InChI Key: KIGQVWWOESIMBG-UHFFFAOYSA-N
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Patent
US08062429B2

Procedure details

Glycine (5 g, 67 mmol) was suspended in water (10 cm3) and TMAH (25% in water, 24.3 g, 67 mmol) was added slowly, keeping the temperature at <30° C. with an ice-bath. The mixture was then cooled to 10° C. and acrylonitrile (7.78 g, 146 mmol) was added. The mixture was stirred overnight, and allowed to warm to room temperature slowly. It was then heated at 50° C. for 2 hours, using a reflux condenser. After cooling with ice, the mixture was neutralized with HCl (6M, 11.1 cm3) and concentrated to a viscous oil. This was dissolved in acetone (100 cm3) and filtered to remove NMe4Cl. The filtrate was concentrated under reduced pressure to give an oil that was treated once more with acetone (100 cm3) and filtered to remove more NMe4Cl. Concentration of the filtrate gave 2-(bis(2-cyanoethyl)amino)acetic acid (11.99 g, 99.3%) as a colorless, viscous oil that crystallized over 1 week at room temperature to give a solid product, mp 73° C. (lit mp 77.8-78.8° C. Duplicate 13C signals indicate a partly zwitterionic form in CDCl3 solution.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
24.3 g
Type
reactant
Reaction Step Two
Quantity
7.78 g
Type
reactant
Reaction Step Three
Name
Quantity
11.1 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].C[N+:7]([CH3:10])(C)C.[OH-].[C:12](#[N:15])[CH:13]=[CH2:14].Cl.[CH3:17][C:18](C)=O>O>[C:12]([CH2:13][CH2:14][N:1]([CH2:17][CH2:18][C:10]#[N:7])[CH2:2][C:3]([OH:5])=[O:4])#[N:15] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NCC(=O)O
Step Two
Name
Quantity
24.3 g
Type
reactant
Smiles
C[N+](C)(C)C.[OH-]
Step Three
Name
Quantity
7.78 g
Type
reactant
Smiles
C(C=C)#N
Step Four
Name
Quantity
11.1 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
CC(=O)C
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at <30° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature slowly
TEMPERATURE
Type
TEMPERATURE
Details
It was then heated at 50° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling with ice
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a viscous oil
DISSOLUTION
Type
DISSOLUTION
Details
This was dissolved in acetone (100 cm3)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove NMe4Cl
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil that
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove more NMe4Cl

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)CCN(CC(=O)O)CCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 11.99 g
YIELD: PERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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